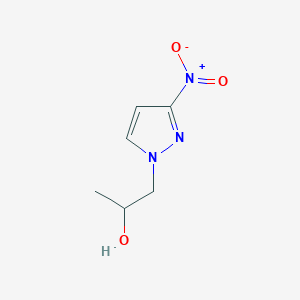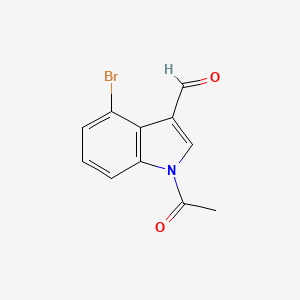
thiophene-3-carboximidic acid ethyl ester; hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
thiophene-3-carboximidic acid ethyl ester; hydrochloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-carboximidic acid ethyl ester; hydrochloride typically involves the reaction of 3-thiophenecarboxylic acid with ethylamine in the presence of a dehydrating agent. The resulting imidic acid ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
thiophene-3-carboximidic acid ethyl ester; hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
thiophene-3-carboximidic acid ethyl ester; hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of thiophene-3-carboximidic acid ethyl ester; hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thiophenecarboxylic acid: A precursor in the synthesis of various thiophene derivatives.
2-Bromo-3-thiophenecarboxylic acid: Used in similar synthetic applications.
3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with distinct properties.
Uniqueness
thiophene-3-carboximidic acid ethyl ester; hydrochloride is unique due to its specific imidic acid ester structure, which imparts distinct reactivity and potential biological activities compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
54610-58-1 |
|---|---|
Molekularformel |
C7H10ClNOS |
Molekulargewicht |
191.68 g/mol |
IUPAC-Name |
ethyl thiophene-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-3-4-10-5-6;/h3-5,8H,2H2,1H3;1H |
InChI-Schlüssel |
NNZHBDYYCPSZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CSC=C1.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-nitrophenyl)sulfonyl]leucine](/img/structure/B8684638.png)

![3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B8684670.png)







![N-[3-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8684738.png)

